

3,4-Dibromotoluene CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dibromotoluene

Cat. No.: B1293573

[Get Quote](#)

An In-Depth Technical Guide to **3,4-Dibromotoluene**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,4-dibromotoluene**, a significant halogenated aromatic hydrocarbon. Designed for researchers, chemists, and professionals in drug development and specialty chemical synthesis, this document delves into the compound's core properties, synthesis methodologies, reactivity, applications, and safety protocols. The information is presented to support practical application and deepen the understanding of this versatile chemical intermediate.

Core Chemical Identity and Properties

3,4-Dibromotoluene, systematically named 1,2-dibromo-4-methylbenzene, is a disubstituted aromatic compound.^{[1][2]} Its structure consists of a benzene ring substituted with a methyl group and two bromine atoms at adjacent positions 3 and 4.^[3] This specific arrangement of substituents dictates its chemical reactivity and utility as a building block in organic synthesis. At room temperature, it typically appears as a clear, colorless to pale yellow liquid or a low-melting solid.^{[3][4][5]}

The compound is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.^{[3][4]} This solubility profile is critical for its use in various reaction media.

Table 1: Physicochemical Properties of **3,4-Dibromotoluene**

Property	Value	Source(s)
CAS Number	60956-23-2	[3][6][7][8][9]
Molecular Formula	C ₇ H ₆ Br ₂	[3][6][7][8]
Molecular Weight	249.93 g/mol	[6][9][10][11]
Appearance	Clear colorless to pale yellow liquid/solid	[3][4]
Melting Point	-10 °C	[4][11][12]
Boiling Point	91-92 °C (at 3 mmHg)	[4]
Density	1.807 g/mL (at 25 °C)	[4][11][12]
Flash Point	91 - 92 °C	[9]
Water Solubility	Not miscible or difficult to mix with water	[2][4]
IUPAC Name	1,2-dibromo-4-methylbenzene	[1][2]
InChI Key	LDCPXNOCWDGYIU-UHFFFAOYSA-N	[3]
Canonical SMILES	CC1=CC(=C(C=C1)Br)Br	[3][11]

Synthesis and Manufacturing

The industrial preparation of **3,4-dibromotoluene** typically involves the selective bromination of toluene or its derivatives.[3] This process requires carefully controlled conditions to achieve the desired regioselectivity. Another established laboratory-scale synthesis involves a Sandmeyer-type reaction starting from an appropriate aminotoluene precursor. This method offers a precise route to the target molecule.

Experimental Protocol: Synthesis from Aminotoluene

This protocol describes the synthesis of **3,4-dibromotoluene** from an aminotoluene precursor via diazotization followed by a Sandmeyer reaction. The causality behind this choice is the high

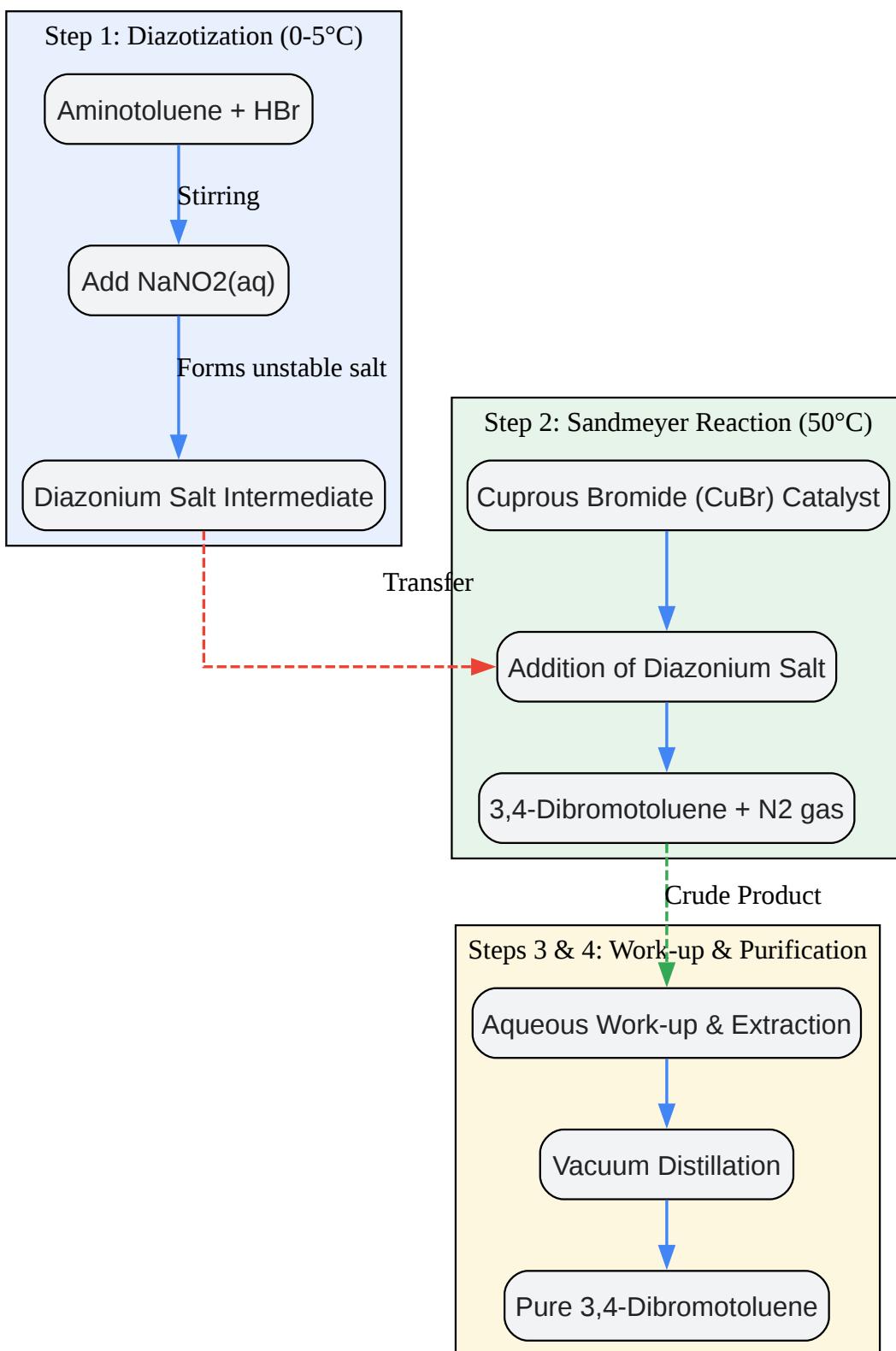
degree of regiochemical control offered by starting with a pre-functionalized aniline derivative, ensuring the bromine atoms are introduced at the desired positions.

Step-by-Step Methodology:[10]

- **Diazotization:**

- Cool a stirred solution of concentrated hydrobromic acid (230 ml) to 0°C in an ice bath.
- Add the precursor aminotoluene (24 g) to the acid.
- Slowly add a solution of sodium nitrite (9.8 g) in water (35 ml) dropwise. The core principle here is the in-situ formation of nitrous acid, which reacts with the amine to form a diazonium salt. It is critical to maintain the reaction temperature between 0°C and 5°C to prevent the unstable diazonium salt from decomposing prematurely.

- **Sandmeyer Reaction:**


- In a separate vessel, prepare a solution of cuprous bromide (37 g) in water (230 ml) and hydrobromic acid. Heat this solution to 50°C. Cuprous bromide acts as the catalyst for substituting the diazo group with a bromide ion.
- Pour the cold diazonium salt solution from Step 1 into the heated cuprous bromide solution. An immediate reaction, evidenced by nitrogen gas evolution, should occur.

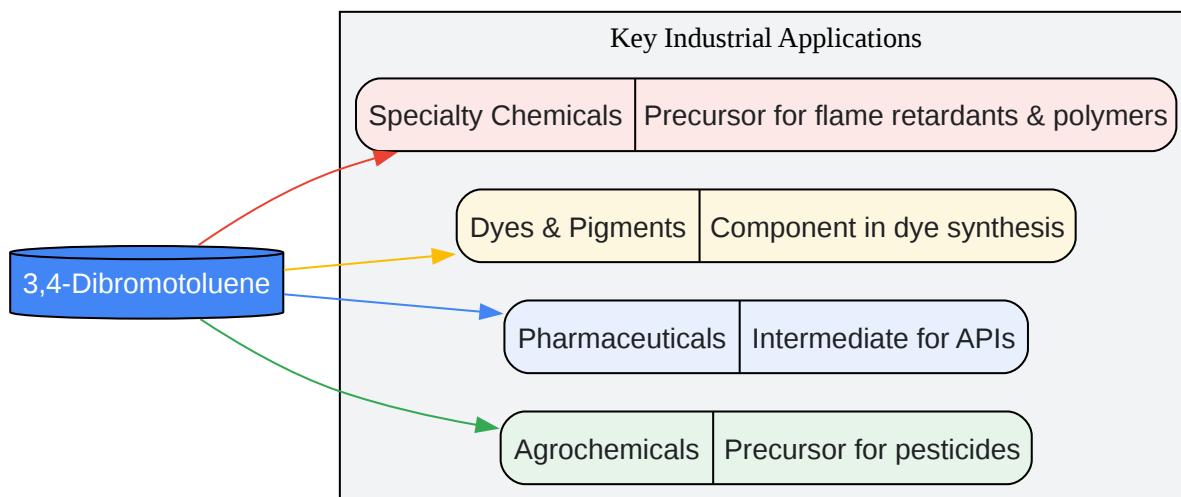
- **Reaction Completion and Work-up:**

- Maintain the reaction mixture at 50°C for 2 hours, then allow it to stir at 25°C for 18 hours to ensure complete conversion.
- Add water to the mixture to dissolve inorganic salts.
- Perform a standard organic work-up, which typically involves extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether), washing the organic layer with water and brine, and drying over an anhydrous salt like magnesium sulfate.

- **Purification:**

- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation (at approximately 100°C and 0.5 mmHg) to yield pure **3,4-dibromotoluene** (yield reported as 12.7 g).[10] This final purification step is essential to remove unreacted starting materials and byproducts, ensuring high purity for subsequent applications.

[Click to download full resolution via product page](#)


Caption: Synthesis workflow for **3,4-dibromotoluene**.

Applications in Research and Development

3,4-Dibromotoluene is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.^[3] Its utility stems from the presence of two reactive bromine atoms, which can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic substitution, and the methyl group, which can also be a site for further chemical modification.

Its main applications are found in the following sectors:

- Agrochemicals: It serves as a precursor for certain pesticides. The mechanism of action in this context often involves the final molecule disrupting the nervous system of pests.^[3]
- Pharmaceuticals: As a halogenated building block, it is used in the synthesis of active pharmaceutical ingredients (APIs).^{[1][3]} The bromine atoms can act as handles to construct complex molecular scaffolds.
- Dyes and Pigments: It is used as an intermediate in the manufacturing of specific dyes, where the dibromotoluene core contributes to the final chromophore's structure and stability.^[3]
- Specialty Chemicals: The compound is also a precursor for flame retardants and specialized polymers.^[3]

[Click to download full resolution via product page](#)

Caption: Application pathways of **3,4-dibromotoluene**.

Safety, Toxicology, and Handling

Proper handling of **3,4-dibromotoluene** is essential due to its hazardous properties. It is classified as an irritant and requires strict safety protocols in a laboratory or industrial setting.

Hazard Identification and Classification

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][11][13]
- Signal Word: Warning.[7][9]
- Pictogram: GHS07 (Exclamation Mark).[1]

Safe Handling and Storage

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[14]

- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory to prevent skin and eye contact.[7][14]
- Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7]

First-Aid Measures[7]

- Inhalation: Move the victim to fresh air. Seek medical attention if respiratory symptoms occur.
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
- Ingestion: Rinse mouth and seek medical advice if feeling unwell.

Toxicological Profile

3,4-Dibromotoluene exhibits moderate toxicity upon acute exposure.[3] Prolonged or repeated exposure may lead to adverse effects on the central nervous system, liver, and kidneys.[3] There is currently insufficient evidence to classify it as a carcinogen by major regulatory agencies like IARC or the EPA.[3]

Environmental Considerations

As a halogenated aromatic compound, **3,4-dibromotoluene** may exhibit persistence in the environment.[14] While microbial degradation is possible, the presence of bromine atoms can slow this process compared to non-halogenated analogues.[14] Therefore, release into the environment should be strictly avoided.

Waste Disposal: All waste containing **3,4-dibromotoluene** must be handled as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[14] Brominated waste may require special treatment before disposal to mitigate environmental risks.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dibromotoluene [synhet.com]
- 2. 3,4-Dibromotoluene, 98+% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. 3,4-ジブロモトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3,4-DIBROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 11. 3,4-Dibromotoluene | 60956-23-2 | FD64655 | Biosynth [biosynth.com]
- 12. 3,4-dibromotoluene [stenutz.eu]
- 13. chemical-label.com [chemical-label.com]
- 14. nbino.com [nbino.com]
- To cite this document: BenchChem. [3,4-Dibromotoluene CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293573#3-4-dibromotoluene-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com